molecular formula C10H21NO2 B15254072 2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol

2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol

Cat. No.: B15254072
M. Wt: 187.28 g/mol
InChI Key: RRNMGRBTMSIQLC-UHFFFAOYSA-N
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Description

2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol is an amino alcohol characterized by a six-membered oxan (tetrahydro-2H-pyran) ring substituted with an aminomethyl group and a tertiary alcohol moiety. Its molecular formula is C₁₀H₂₁NO₂, with a molecular weight of 187.28 g/mol . While its applications remain understudied, analogs of this compound are explored in pharmaceutical synthesis, materials science, and organic catalysis .

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

2-[3-(aminomethyl)oxan-3-yl]butan-2-ol

InChI

InChI=1S/C10H21NO2/c1-3-9(2,12)10(7-11)5-4-6-13-8-10/h12H,3-8,11H2,1-2H3

InChI Key

RRNMGRBTMSIQLC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1(CCCOC1)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

It is primarily synthesized in research laboratories for experimental purposes .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

The compound’s distinctiveness becomes evident when compared to structural analogs. Key comparisons are summarized below:

Structural and Functional Group Analysis
Compound Name Key Structural Features Functional Groups Molecular Weight (g/mol)
2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol Oxan (tetrahydro-2H-pyran) ring; aminomethyl and tertiary alcohol at C3 Amine, Alcohol 187.28
2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol Oxolane (tetrahydrofuran) ring; smaller ring size increases steric strain Amine, Alcohol ~181 (estimated)
2-[4-(Aminomethyl)oxan-4-yl]butan-2-ol Aminomethyl group at C4 of oxan ring (positional isomer) Amine, Alcohol 187.28
3-(Aminomethyl)-2-methylbutan-2-ol Linear tertiary alcohol; lacks cyclic ether Amine, Alcohol 117.19
3-(2-Aminoethoxy)butan-2-ol Ethoxy linker between amine and alcohol Amine, Alcohol, Ether 133.19

Key Insights :

  • Ring Size and Strain : The oxan ring (6-membered) in the target compound offers greater conformational flexibility and reduced ring strain compared to oxolane (5-membered) analogs, enhancing stability in reactions .
  • Cyclic vs. Linear Structures: Non-cyclic analogs like 3-(Aminomethyl)-2-methylbutan-2-ol lack the rigidity of the oxan ring, resulting in lower steric hindrance and distinct reactivity profiles .
Physicochemical Properties
Property 2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol 2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol 3-(Aminomethyl)-2-methylbutan-2-ol
Solubility Moderate in polar solvents Higher solubility due to smaller ring High solubility in water
Hydrogen Bonding Capacity High (amine + alcohol) High (amine + alcohol) Moderate (amine + alcohol)
LogP (Predicted) ~1.2 ~0.8 ~0.5

Key Insights :

  • Linear amino alcohols (e.g., 3-(Aminomethyl)-2-methylbutan-2-ol) exhibit higher aqueous solubility due to reduced steric bulk .

Biological Activity

2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol can be represented as follows:

C8H17NO2\text{C}_8\text{H}_{17}\text{NO}_2

This compound features an oxane ring, which contributes to its biological activity. Its molecular formula indicates the presence of hydroxyl and amino functional groups, which are crucial for its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to 2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol exhibit antimicrobial properties. A study demonstrated that certain derivatives could inhibit the growth of bacteria by disrupting their cell wall synthesis and function .

Anticancer Activity

The compound's potential anticancer properties have been explored in various studies. For instance, a series of oxazinonaphthalene derivatives were synthesized and tested for cytotoxicity against human cancer cell lines. Some compounds demonstrated significant antiproliferative activity, suggesting that structural analogs may also show similar effects .

The biological activity of 2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to reduced cell proliferation in cancer cells.
  • Interaction with Cell Membranes : The presence of hydroxyl groups allows the compound to interact with lipid membranes, potentially altering membrane fluidity and integrity.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been found to induce oxidative stress in bacterial cells, leading to increased ROS levels that can damage cellular components .

Study on Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of 2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol found that it inhibited the growth of multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for various pathogens, demonstrating its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Cytotoxicity Assessment

In a cytotoxicity assay against human cancer cell lines, derivatives of this compound were evaluated using the MTT assay. The results indicated varying degrees of cytotoxicity:

Compound IDCell LineIC50 (µM)
Compound AA278015
Compound BMCF-730
Compound CA2780/RCIS25

These findings suggest that structural modifications can enhance or diminish the anticancer activity of related compounds.

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